molecular formula C16H14N2 B11875073 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole CAS No. 4106-24-5

1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole

Katalognummer: B11875073
CAS-Nummer: 4106-24-5
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: ZITHUEJBBDZLSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of o-fluorobenzaldehydes with hydrazine can lead to the formation of indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts like copper or silver in the presence of suitable reagents and solvents ensures minimal byproduct formation and optimal reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole stands out due to its unique structure, which imparts distinct chemical and biological properties. Its tetrahydro-benzo[CD]indazole core differentiates it from other indazole derivatives, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

4106-24-5

Molekularformel

C16H14N2

Molekulargewicht

234.29 g/mol

IUPAC-Name

3-phenyl-2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4,6,8(12)-tetraene

InChI

InChI=1S/C16H14N2/c1-2-8-13(9-3-1)18-15-11-5-7-12-6-4-10-14(17-18)16(12)15/h1-3,5,7-9,11H,4,6,10H2

InChI-Schlüssel

ZITHUEJBBDZLSS-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C3C(=NN(C3=CC=C2)C4=CC=CC=C4)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.